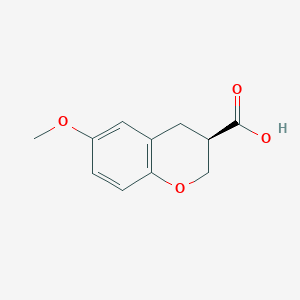

(R)-6-Methoxychroman-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

182570-27-0 |

|---|---|

Molekularformel |

C11H12O4 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

(3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI-Schlüssel |

YFYLMFXPYODSEB-MRVPVSSYSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |

Kanonische SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Studies of R 6 Methoxychroman 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-3 position of the chroman ring is a primary site for derivatization, enabling the introduction of a wide array of functional groups through well-established chemical transformations. These modifications are crucial for modulating the physicochemical and biological properties of the resulting molecules.

Esterification for Chemical Modification

The conversion of the carboxylic acid to an ester, or esterification, is a fundamental reaction for chemical modification. This transformation is often employed to enhance lipophilicity, improve cell permeability, or to serve as a protecting group during multi-step syntheses. The most common method for the esterification of carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net

While specific studies detailing the esterification of (R)-6-Methoxychroman-3-carboxylic acid are not extensively reported in mainstream literature, the general principles of Fischer esterification are directly applicable. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. researchgate.net For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst) would be expected to yield the corresponding methyl or ethyl ester.

Another approach involves the use of coupling reagents to facilitate ester formation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to activate the carboxylic acid, allowing for efficient reaction with a variety of alcohols.

A summary of representative esterification reactions is presented in Table 1.

| Alcohol | Reagent/Catalyst | Product | Reference |

| Methanol | H₂SO₄ (catalytic) | Methyl (R)-6-methoxychroman-3-carboxylate | General Principle |

| Ethanol | TsOH (catalytic) | Ethyl (R)-6-methoxychroman-3-carboxylate | General Principle |

| Various | DCC, DMAP | Corresponding Ester | General Principle |

Table 1: Representative Esterification Reactions of this compound

Amidation for Peptide Mimetic and Ligand Design

Amide bond formation is arguably one of the most important reactions in medicinal chemistry, as the amide functionality is a key structural feature in many biologically active molecules, including peptides and proteins. The conversion of this compound to its amide derivatives has been a particularly fruitful area of research, leading to the discovery of potent and selective enzyme inhibitors.

A notable example is the synthesis of a series of (S)-6-methoxy-chroman-3-carboxylic acid amides as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), an enzyme implicated in various diseases. nih.govnih.gov In this work, (S)-6-methoxy-chroman-3-carboxylic acid was coupled with various anilines using standard peptide coupling reagents. nih.govnih.gov One of the most potent compounds identified was (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which exhibited a high inhibitory activity and selectivity for ROCK2 over the closely related ROCK1 isoform. nih.govnih.gov

The synthesis of these amides typically involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of the amine. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov These methods are generally high-yielding and tolerate a wide range of functional groups on the amine coupling partner. nih.gov

A summary of representative amidation reactions and their conditions is provided in Table 2.

| Amine | Coupling Reagents | Solvent | Yield | Reference |

| 4-(Pyridin-4-yl)aniline | HATU, DIPEA | DMF | Not Reported | nih.govnih.gov |

| Various anilines | EDC, HOBt, DIPEA | CH₂Cl₂/DMF | Good to Excellent | nih.gov |

Table 2: Amidation Reactions of (R/S)-6-Methoxychroman-3-carboxylic acid

Nucleophilic Acyl Substitution Reactions

Esterification and amidation are specific examples of a broader class of reactions known as nucleophilic acyl substitution. mdpi.com In these reactions, the hydroxyl group of the carboxylic acid is replaced by another nucleophile. To facilitate this, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). researchgate.net

For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would convert it into the highly reactive (R)-6-methoxychroman-3-carbonyl chloride. This acyl chloride can then readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, respectively, often in high yields.

Similarly, the formation of an acid anhydride can be achieved by reacting the carboxylate salt of this compound with its acyl chloride. The resulting anhydride is also a potent acylating agent. These transformations provide access to a diverse array of derivatives that may not be readily accessible directly from the carboxylic acid.

Decarboxylative Reactions for Structural Diversification

Decarboxylation, the removal of the carboxyl group as carbon dioxide, offers a powerful strategy for structural diversification, leading to the formation of a new carbon-carbon or carbon-hydrogen bond at the C-3 position. nih.gov While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the reaction can be facilitated under specific conditions, often involving radical intermediates or transition metal catalysis. organic-chemistry.org

For chromone-3-carboxylic acids, a related class of compounds, visible light-mediated decarboxylative C-3 functionalization has been reported. mdpi.com Although this applies to a chromone (B188151) and not a chroman, it suggests that photochemical methods could potentially be explored for the decarboxylation of this compound.

Another approach involves oxidative decarboxylation, such as the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to yield an alkyl halide. This would provide a route to 3-halo-6-methoxychromans, which can be further functionalized through cross-coupling reactions.

More modern methods often employ photoredox catalysis in combination with a transition metal, such as nickel or copper, to achieve decarboxylative cross-coupling reactions. organic-chemistry.org These methods allow for the coupling of carboxylic acids with a variety of partners, including aryl halides, vinyl halides, and other electrophiles, under mild conditions. While specific examples for this compound are yet to be reported, the broad applicability of these methods suggests their potential for the synthesis of novel C-3 functionalized chromans.

Reactions of the Dihydropyran and Benzene (B151609) Moieties

Beyond the carboxylic acid group, the dihydropyran and benzene rings of this compound also present opportunities for chemical modification, although these reactions are generally less explored in the context of this specific molecule.

Functionalization of Aromatic Ring Positions

The benzene ring of the 6-methoxychroman (B3132562) scaffold is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group and the ether oxygen of the dihydropyran ring. masterorganicchemistry.comyoutube.com These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups. In the case of 6-methoxychroman, the positions most susceptible to electrophilic attack are C-5 and C-7.

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation could potentially be used to introduce new substituents onto the aromatic ring. However, care must be taken to control the reaction conditions to avoid side reactions, such as cleavage of the methoxy ether or reactions involving the dihydropyran ring.

Conversely, nucleophilic aromatic substitution on the benzene ring is generally difficult unless there are strong electron-withdrawing groups present. researchgate.net Therefore, direct displacement of the methoxy group by a nucleophile is unlikely under standard conditions.

Modifications and Transformations of the Pyranone Ring

The pyranone ring system within the chroman scaffold presents several avenues for chemical modification, although it is generally less reactive than the more unsaturated chromone ring. The presence of the carbonyl group and the ether linkage within the ring governs its susceptibility to various transformations.

Electrophilic substitution reactions on the pyranone ring of similar compounds, such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic lactone), have been shown to occur exclusively at the C3 position. jcsp.org.pk This suggests that for this compound, further substitution at the pyranone ring would likely require activation, as the C3 position is already functionalized.

More profound transformations typically involve ring-opening or ring-transformation reactions, often initiated by nucleophilic attack. In related chromone systems, which feature a double bond in the pyranone ring, reactions with nucleophiles like ortho-phenylenediamine can lead to complex products through imine-enamine tautomerism. researchgate.net While the saturated dihydropyranone ring in this compound is less prone to such reactions, strong nucleophiles or harsh reaction conditions could potentially lead to ring-opening.

For instance, studies on chromone-3-carboxylic acid have demonstrated that treatment with various carbon nucleophiles can lead to a ring expansion, forming benzoxocinone derivatives. This transformation proceeds via a Michael addition, followed by ring opening, decarboxylation, and intramolecular cyclization. Although the C2-C3 bond in this compound is saturated, analogous ring-opening mechanisms could be envisaged under specific conditions, potentially initiated by attack at the C2 position or the carbonyl carbon.

Furthermore, the synthesis of various 3-substituted chromones has been achieved through cascade reactions involving o-hydroxyphenylenaminones. researchgate.net These methods highlight the versatility of the chromone scaffold for introducing diverse functionalities at the C3 position. While these are not direct modifications of a pre-existing pyranone ring, they showcase the types of structures that can be accessed, which could be conceptually applied to the derivatization of this compound.

A summary of potential transformations based on related structures is presented below:

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Electrophilic Substitution | Electrophile (e.g., Br₂) | C4-substituted chroman |

| Ring Opening/Transformation | Strong Nucleophiles (e.g., Hydrazine) | Pyrazole derivatives |

| Ring Expansion | Carbon Nucleophiles | Benzoxocinone derivatives |

It is important to note that the specific reactivity of the dihydropyranone ring in this compound will be influenced by the electronic effects of the methoxy group on the aromatic ring and the steric hindrance around the reaction centers.

Stereochemical Integrity and Interconversion Studies

The stereochemical stability of the C3 chiral center is a critical aspect of the chemistry of this compound, particularly in the context of its synthesis, purification, and potential applications where enantiomeric purity is paramount.

The potential for racemization or epimerization at the C3 position is a key consideration. In related chiral oxindoles with a substituent at the C3 position, the configurational stability has been shown to be influenced by the nature of the substituent and the protecting group on the nitrogen atom. nih.gov Racemization in these systems can occur under basic conditions through the formation of an enolate intermediate. For this compound, the presence of the carbonyl group at C4 could facilitate enolization towards the C3 position under basic conditions, which would lead to a loss of stereochemical integrity.

The rate of such racemization would be dependent on several factors, including the strength of the base, the solvent, and the temperature. Studies on 3-fluorooxindoles have shown that even mild bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze racemization at room temperature. nih.gov The half-life for racemization varied significantly with the substitution pattern on the aromatic ring and the N-protecting group, indicating that the electronic environment plays a crucial role. nih.gov For this compound, the electron-donating methoxy group at the C6 position might influence the acidity of the C3 proton and thus the rate of enolization.

Conversely, in the synthesis of other chiral heterocyclic carboxylic acids, such as (S)-cularine, which involves a 1,2-dihydroisoquinoline (B1215523) intermediate, no loss of enantioselectivity was observed under the reaction conditions, which included treatment with a strong Lewis acid. nih.gov This suggests that under certain acidic or neutral conditions, the chiral center of similar structures can be quite stable.

The table below summarizes the factors that could influence the stereochemical integrity of this compound based on studies of analogous compounds.

| Factor | Influence on Stereochemical Integrity |

| Basic Conditions | Potential for racemization via enolate formation. |

| Acidic Conditions | Generally expected to be more stable, though harsh conditions could potentially lead to other reactions. |

| Temperature | Higher temperatures would likely accelerate any racemization process. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the rate of enolization and racemization. |

In the context of derivatization, reactions involving the carboxylic acid group, such as amide bond formation, are often carried out under conditions that can be either basic or acidic. For example, the synthesis of amide derivatives of the corresponding (S)-enantiomer has been reported, implying that conditions were found that preserved the stereochemical integrity. nih.gov Careful selection of coupling reagents and reaction conditions is therefore crucial to prevent epimerization.

Structure Activity Relationship Sar and Molecular Interactions in Research Contexts

Conformational Analysis and Chiral Recognition in Biological Systems

The three-dimensional structure of chroman derivatives is crucial for their interaction with biological targets. The dihydropyran ring of the chroman scaffold typically adopts a half-chair or sofa conformation. preprints.org The substituent at the C3 position can exist in either an axial or a pseudo-axial orientation, a feature that significantly influences the molecule's binding affinity to a target protein. preprints.org

The presence of a stereogenic center at the C3 position introduces the element of chirality, which is fundamental for molecular recognition in biological systems. Biological macromolecules, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity towards their ligands. nih.gov This principle is evident in studies involving the chroman-3-carboxylic acid scaffold, where the (R) and (S) enantiomers frequently display markedly different biological activities. Research on derivatives of 6-methoxychroman-3-carboxylic acid has demonstrated that the spatial arrangement of the carboxylic acid group (or its amide derivative) is a critical determinant for potent and selective inhibition of specific enzymes. researchgate.net The ability of a biological system to distinguish between such enantiomers is typically governed by the specific three-point interactions between the small molecule and the amino acid residues within the target's binding site. nih.gov While detailed conformational analyses specific to (R)-6-methoxychroman-3-carboxylic acid are not extensively documented, the principles derived from related chromone (B188151) and isochromene structures underscore the importance of its specific 3D geometry. preprints.orgnih.gov

Investigation of Molecular Target Interactions and Specificity

The biological activity of this compound and its derivatives has been explored against several key molecular targets implicated in various disease pathways.

Rho Kinase (ROCK2) Inhibitory Activity and Isoform Selectivity

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are significant targets in drug discovery due to their role in various cellular processes. researchgate.net Although highly homologous, the two isoforms, ROCK1 and ROCK2, have distinct physiological functions, making isoform-selective inhibition a desirable goal. researchgate.netnih.gov

Research into a series of amide derivatives based on the 6-methoxychroman-3-carboxylic acid scaffold has identified potent and selective inhibitors of ROCK2. researchgate.netnih.gov Notably, these studies have highlighted a strong preference for the (S)-enantiomer. In one key study, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated a ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.netnih.gov In contrast, its corresponding (R)-enantiomer was significantly less potent, underscoring the critical importance of the stereochemistry at the C3 position for effective binding and inhibition. researchgate.net

Molecular docking studies suggest that the high potency and isoform selectivity of the (S)-enantiomer are driven by hydrophobic interactions within the kinase domain. researchgate.netnih.gov The analysis of binding free energies has pointed to the residue Lys105 in ROCK1 and Lys121 in ROCK2 as key determinants for this isoform selectivity. researchgate.netnih.gov

| Compound | Enantiomer | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|---|---|

| (S)-7c | (S) | 68.1 | 3.0 | 22.7 |

| (R)-1 | (R) | >20000 | 8640 | N/A |

| (S)-1 | (S) | <1 | <1 | ~1 |

Data sourced from studies on chroman-based ROCK inhibitors. researchgate.netnih.gov Compound (S)-7c is (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. Compounds (R)-1 and (S)-1 are enantiomers of a related potent chroman-based ROCK inhibitor. researchgate.net

Sirtuin (SIRT2) Inhibition Profiles

Sirtuins are a class of NAD+-dependent protein deacylases that have emerged as important therapeutic targets in a range of diseases, including cancer and neurodegenerative disorders. rsc.orgmdpi.com Sirtuin 2 (SIRT2), in particular, is predominantly located in the cytoplasm and is involved in processes such as cell division and differentiation. nih.govresearchgate.net The development of potent and selective SIRT2 inhibitors is an active area of research. mdpi.comnih.gov

However, based on current scientific literature, there are no available research findings that specifically investigate the inhibitory activity of this compound or its derivatives against SIRT2.

Modulation of Nuclear Factor-kappaB (NF-κB) Pathways

The Nuclear Factor-kappaB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. frontiersin.orgnih.gov The NF-κB signaling pathway controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. mdpi.com Consequently, modulation of this pathway is a key strategy in the development of anti-inflammatory therapies. nih.gov

While related heterocyclic compounds, such as certain coumarin (B35378) derivatives, have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway, there is currently no direct evidence in the scientific literature to suggest that this compound modulates NF-κB signaling. mdpi.com

Interactions with Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of monoamine neurotransmitters. psychscenehub.com They exist in two isoforms, MAO-A and MAO-B. nih.gov Selective inhibitors of MAO-B are of significant therapeutic interest, particularly for the management of Parkinson's disease, as MAO-B is involved in the degradation of dopamine. nih.govnih.gov

The development of MAO-B inhibitors has explored various chemical scaffolds. For instance, chromone-3-phenylcarboxamide derivatives have been identified as potent, selective, and reversible inhibitors of human MAO-B. nih.gov Despite the structural similarity of the chroman core to the chromone scaffold, there are no specific research studies reporting on the interaction between this compound and the MAO-B enzyme.

Pharmacophore Mapping and Ligand Design Based on the Chroman-3-carboxylic Acid Scaffold

Pharmacophore mapping is a crucial process in rational drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.com The chroman-3-carboxylic acid framework represents a "privileged structure" in medicinal chemistry, meaning it is a scaffold capable of providing ligands for diverse biological targets. nih.govnih.gov

Based on the structure-activity relationships observed in the context of ROCK2 inhibition, a pharmacophore model for the chroman-3-carboxylic acid scaffold can be proposed. Key features include:

The Chroman Ring System: This rigid bicyclic structure serves as the core scaffold, properly orienting the other functional groups for optimal interaction with the target's binding site. nih.gov

The 6-Methoxy Group: The electron-donating methoxy (B1213986) group on the aromatic ring can influence the electronic properties of the scaffold and may engage in specific hydrogen bonds or hydrophobic interactions.

The C3-Carboxylic Acid/Amide Group: This functional group is a critical interaction point, often acting as a hydrogen bond donor and/or acceptor. The derivatization of the carboxylic acid into various amides has been shown to be a successful strategy for modulating potency and selectivity. nih.gov

Stereochemistry at C3: As demonstrated in the ROCK inhibitor studies, the specific (R) or (S) configuration at this chiral center is paramount for defining the biological activity and selectivity, highlighting its crucial role in the three-dimensional arrangement of the pharmacophoric features. researchgate.net

The design of libraries based on this scaffold, involving variations in the substituents on the aromatic ring and modifications of the carboxylic acid group, is a promising strategy for discovering new ligands with specific biological activities. nih.govresearchgate.net

Comparative SAR Analyses with Related Chroman and Chromone Derivatives

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of research for understanding how molecular structure influences biological activity. By comparing it with related chroman and chromone derivatives, researchers can identify key structural motifs responsible for specific molecular interactions and biological outcomes. These analyses often focus on modifications to the chroman or chromone core, the nature and position of substituents on the aromatic ring, and the functionality at the 3-position.

SAR of Chroman Derivatives

Research into chroman-based compounds has revealed important trends regarding their interaction with biological targets. A key area of investigation has been their development as Rho-kinase (ROCK) inhibitors, which are targets for various diseases. Although much of the detailed SAR work has been published on the (S)-enantiomer, the findings provide crucial insights applicable to the (R)-scaffold.

A study on a series of (S)-6-methoxy-chroman-3-carboxylic acid amides as ROCK2 inhibitors demonstrated that the chroman scaffold is a privileged structure for achieving high potency and selectivity. nih.gov The stereochemistry at the C3 position is crucial; the (S)-enantiomer consistently showed higher activity than the (R)-enantiomer in this specific target class. nih.gov

Key SAR findings for chroman derivatives include:

The 6-Methoxy Group : The methoxy group at the C6 position on the aromatic ring is a common feature in many biologically active chromans. It is believed to contribute to favorable hydrophobic and electronic interactions within protein binding pockets. nih.gov In the context of ROCK inhibitors, this group fits into a hydrophobic region, enhancing binding affinity. nih.gov

The Carboxylic Acid/Amide Moiety : The functional group at the C3 position is pivotal for interaction. While the parent carboxylic acid is a key starting point, derivatization into amides has been shown to significantly modulate activity. nih.gov The nature of the amide substituent is critical; for instance, an (S)-6-methoxy-chroman-3-carboxylic acid amide with a 4-(pyridin-4-yl)-phenyl group was found to be a highly potent and selective ROCK2 inhibitor. nih.gov

Stereochemistry at C3 : The chiral center at the C3 position dictates the spatial orientation of the substituent. As observed with ROCK inhibitors, the (S)-configuration often provides a more optimal fit into the chiral binding sites of enzymes compared to the (R)-configuration. nih.gov

| Compound/Modification | Key Structural Feature | Observed Activity/Interaction | Reference |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | (S)-stereocenter, 6-methoxy group, specific amide substituent | Potent and selective ROCK2 inhibitor (IC50 = 3 nM) | nih.gov |

| Comparison of (S) vs (R) enantiomers | Stereochemistry at C3 position | (S)-enantiomer showed significantly higher ROCK inhibitory activity | nih.gov |

| Amide derivatives at C3 | Modification of the carboxylic acid | Hydrophobic interactions from the amide moiety were key for high potency and isoform selectivity | nih.gov |

SAR of Chromone Derivatives

Chromones, which feature a ketone at the 4-position and a double bond in the pyran ring, represent another important class for SAR comparison. They are structurally related to chromans but have a planar, aromatic-like pyrone ring, which significantly alters their electronic properties and interaction modes.

Studies on chromone derivatives have elucidated several key SAR principles:

Substituents on the Benzo Ring : The position and nature of substituents on the benzene (B151609) ring greatly influence activity. For example, in a series of chromones designed as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibitory activity. nih.gov In another study on chromones with anti-inflammatory properties, a methoxy group at position 7 was shown to be beneficial for activity against superoxide (B77818) anion generation. nih.gov

The Group at the C2/C3 Position : The substitution pattern on the γ-pyrone ring is a major determinant of biological function.

In the context of ABCG2 inhibition, a methoxyindole group attached via an ethyl-carbonyl linker at C2 was crucial for high affinity. nih.gov

For antioxidant activity, the presence of hydroxyl groups on the chromone scaffold is a well-established requirement, while substitution of a benzoyl group at position 3 was found to enhance radical stabilization. researchgate.net

The synthesis of chromone-3-carboxamides has been explored, where the amide at C3 allows for diverse substitutions, creating a library of compounds with varied biological profiles. researchgate.net

| Compound Class/Modification | Key Structural Feature | Observed Activity/Interaction | Reference |

|---|---|---|---|

| 5-(4-bromobenzyloxy)-2-(indolylethylcarbonyl)-chromone | Substituents at C5 and C2 | Potent and selective inhibitor of ABCG2-mediated drug efflux | nih.gov |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Methoxy group at C7, thiophenol at C2 | Exhibited prominent anti-inflammatory effects (IC50 = 5.0 ± 1.4 μM) | nih.gov |

| 7-hydroxy and/or 8-hydroxy chromones | Hydroxyl groups on the benzo ring | Important for DPPH free radical scavenging activities | researchgate.net |

| Chromone-3-carboxamides | Amide functionality at C3 | Serves as a versatile template for creating compounds with diverse biological activities | researchgate.net |

Comparative Insights

Comparing the SAR of chromans and chromones reveals fundamental differences based on their core structures. The saturated, non-planar dihydropyran ring of the chroman scaffold, as seen in this compound, allows for specific stereochemically-driven interactions due to its chiral center at C3. nih.gov This is a key difference from the planar, achiral chromone core.

The carboxylic acid moiety at C3 in chromans is a versatile handle for creating derivatives that can probe binding sites, with its acidity and ability to form strong electrostatic and hydrogen-bond interactions being a key feature. nih.gov In contrast, the C3 position in chromones is part of a conjugated system, and substituents here influence the electronic properties of the entire ring system.

While both scaffolds can be modulated by substituents on the aromatic ring, the resulting biological activities can be quite distinct. The 6-methoxy group in the chroman series contributes to hydrophobic interactions, whereas in chromones, hydroxyl and methoxy groups are often key for antioxidant or specific enzyme inhibitory activities. nih.govnih.govresearchgate.net The planarity of the chromone system makes it suitable for intercalating into DNA or participating in π-π stacking interactions, a mode of interaction less favored by the puckered chroman ring. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to determining the electronic and geometric properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and conformational energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For chromane (B1220400) and chromone (B188151) derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. nih.govnih.govnih.gov Studies on related compounds like chromone-3-carboxylic acid use DFT to determine parameters such as bond lengths and angles, which can be compared with experimental data. nih.gov

Furthermore, DFT is utilized to explore the molecule's reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis, another DFT-based method, provides insights into intramolecular charge transfer and the stabilization energy associated with orbital interactions. nih.gov Such calculations are foundational for understanding the reaction mechanisms in which (R)-6-Methoxychroman-3-carboxylic acid or its derivatives might participate.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are employed to accurately determine the conformational preferences of molecules. researchgate.net For a flexible molecule like this compound, which has a non-planar chroman ring and a rotatable carboxylic acid group, these calculations can map the potential energy surface to identify low-energy conformers. Understanding the preferred three-dimensional structure is essential, as the conformation of a molecule often dictates its biological activity and how it fits into a receptor's binding site. Comparing the relative energies of different conformers helps in estimating conformational populations and provides a basis for more advanced modeling techniques like molecular docking and dynamics. rsc.org

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries and for proposing the binding mode of a potential drug molecule.

In a notable study, a series of amide derivatives of the related (S)-6-methoxy-chroman-3-carboxylic acid were synthesized and evaluated as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). nih.gov Molecular docking simulations were performed to understand the binding mechanism and selectivity for the ROCK2 isoform over ROCK1. The results indicated that hydrophobic interactions were a key determinant for the high potency and isoform selectivity of the lead compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. nih.gov This highlights how docking can elucidate the specific interactions that govern a molecule's biological activity.

| Computational Tool | Target Protein | Key Finding | Reference |

| Molecular Docking | ROCK1 / ROCK2 | Hydrophobic interactions were identified as the key element for high potency and isoform selectivity of an (S)-enantiomer derivative. | nih.gov |

| Discovery Studio | COX-2 | Docking studies were used to predict interactions of novel chromone carboxamide derivatives with the COX-2 enzyme active site. | |

| Molegro Virtual Docker | CYCLOOXYGENASE-2 (COX2) | Docking was used to predict the binding affinity of chromane derivatives, indicating potential anti-inflammatory activity. | sciencescholar.us |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on the conformational flexibility of both the ligand and the protein, as well as the stability of the ligand-protein complex. biointerfaceresearch.com In studies of related chromone derivatives, MD simulations have been performed to assess the stability of the protein-ligand complex at the active site, often by analyzing the root-mean-square deviation (RMSD) over the simulation time. nih.gov

For a ligand-receptor complex predicted by molecular docking, an MD simulation can reveal how the complex behaves in a more realistic, solvated environment. It allows for the exploration of a broader conformational space than static docking and can confirm the stability of key interactions, such as hydrogen bonds, over time. lew.ro While specific MD simulations for this compound are not prominently documented, the methodology applied to similar structures demonstrates its utility in refining binding hypotheses and understanding the dynamic nature of molecular recognition. nih.govlew.ro

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are often performed on snapshots from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose.

In the study of the (S)-6-methoxy-chroman-3-carboxylic acid amide derivative targeting ROCK kinases, MM/GBSA calculations were conducted. nih.gov The predicted binding free energies showed good agreement with the experimentally determined bioactivities (IC₅₀ values). nih.gov Crucially, the analysis of individual energy contributions suggested that the interaction with a specific amino acid residue (Lys105 in ROCK1 or Lys121 in ROCK2) was the key factor driving the observed isoform selectivity. nih.gov This demonstrates the power of MM/GBSA to not only rank compounds but also to pinpoint the energetic origins of binding affinity and selectivity.

| Calculation Method | Target | Key Finding | Reference |

| MM/GBSA | ROCK1 / ROCK2 | Predicted binding free energies correlated well with experimental bioactivities. The analysis identified key residues responsible for isoform selectivity. | nih.gov |

Cheminformatics Approaches for Predictive SAR Modeling

Cheminformatics combines computational methods with chemical information to support drug discovery, including the development of predictive Structure-Activity Relationship (SAR) models. SAR models aim to correlate the chemical structure of a compound with its biological activity.

The computational data generated for derivatives of 6-methoxychroman-3-carboxylic acid, such as docking scores, binding free energies, and specific intermolecular interaction data, are essential inputs for building robust SAR models. nih.gov By analyzing a series of related compounds, researchers can identify which structural features, such as specific substituents or stereochemistry, enhance or diminish activity. While a specific, comprehensive SAR model for this compound was not found in the reviewed literature, the existing computational studies on its derivatives provide the necessary foundation for such an effort. nih.gov Modern approaches, such as training graph neural networks on DFT-level descriptors for large libraries of compounds, represent the next frontier in creating highly predictive models for properties of carboxylic acids and other functional groups relevant to medicinal chemistry. mit.edu

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of (R)-6-Methoxychroman-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms, while Mass Spectrometry (MS) confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a detailed picture of the molecular structure of this compound by mapping the chemical environments of its constituent hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the number of distinct proton environments and their neighboring protons within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment.

For the chroman ring system, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a sharp singlet around δ 3.7-3.9 ppm. The protons on the chiral center (C3) and the adjacent methylene (B1212753) group (C2 and C4) of the dihydropyran ring exhibit characteristic multiplets in the upfield region. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | m |

| -OCH₃ | ~3.75 | s |

| C4-H₂ | 4.2 - 4.4 | m |

| C3-H | 3.0 - 3.2 | m |

| C2-H₂ | 2.8 - 3.0 | m |

| -COOH | >10 | br s |

Note: These are predicted values and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 170-185 ppm. libretexts.org The aromatic carbons of the methoxy-substituted benzene ring will appear in the δ 110-160 ppm range. The carbon of the methoxy group itself usually resonates around 55-60 ppm. The carbons of the chroman ring (C2, C3, and C4) will have signals in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| Aromatic C-O | ~155 |

| Aromatic C | 115 - 130 |

| C4 | ~65 |

| -OCH₃ | ~55 |

| C3 | ~40 |

| C2 | ~25 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the three-dimensional structure and, most importantly, the stereochemistry of chiral molecules like this compound. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. rsc.org

For this compound, a NOESY experiment can establish the relative orientation of the proton at the chiral center (C3-H) with the protons on the adjacent C2 and C4 positions of the chroman ring. The presence or absence of specific cross-peaks in the NOESY spectrum can help to confirm the 'R' configuration by comparing the observed spatial correlations with those predicted for the (R) and (S) enantiomers from molecular modeling. This is a definitive method for stereochemical assignment in the absence of X-ray crystallographic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like carboxylic acids. In negative ion mode, this compound readily loses a proton from the carboxylic acid group to form the [M-H]⁻ ion. The molecular formula of the compound is C₁₁H₁₂O₄, giving it a molecular weight of 208.21 g/mol . chemimpex.com

In a typical ESI-MS spectrum of this compound, a prominent peak would be expected at an m/z value corresponding to the deprotonated molecule.

Interactive Data Table: Expected ESI-MS Data for this compound

| Ion | Mode | Expected m/z |

| [M-H]⁻ | Negative | 207.06 |

| [M+H]⁺ | Positive | 209.08 |

| [M+Na]⁺ | Positive | 231.06 |

Note: The exact m/z values are calculated based on the most abundant isotopes. The presence of adducts like [M+Na]⁺ is common in ESI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantitative analysis and purity assessment of this compound. This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

For quantitative analysis, a specific and validated LC-MS/MS method is developed. This typically involves reversed-phase chromatography to separate the analyte from matrix components. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion of the derivatized or underivatized carboxylic acid is selected and fragmented, and a resulting characteristic product ion is monitored. This process minimizes interferences and allows for accurate quantification even at low concentrations. nih.gov Calibration curves are generated using certified reference standards to ensure the accuracy of the measurements. nih.gov

Purity analysis by LC-MS/MS involves screening for potential impurities and degradation products. By monitoring a wide range of mass-to-charge ratios, this technique can detect and tentatively identify unknown compounds. The high resolution and mass accuracy of modern mass spectrometers can provide elemental composition information for these impurities, aiding in their structural elucidation. nih.gov

A critical aspect of analyzing carboxylic acids like this compound by reversed-phase LC-MS is managing their polarity, which can lead to poor retention. Derivatization is a common strategy to overcome this, making the analyte more amenable to RP-HPLC separation and improving ionization. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to be effective for this purpose. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Carboxylic Acid Analysis

| Parameter | Condition |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | [M-H]⁻ → [Product Ion]⁻ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity evaluation of this compound, particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric excess (e.e.) and assessing the chemical purity of this compound. Due to the chiral nature of the molecule, specialized chiral stationary phases (CSPs) are required to separate the (R)- and (S)-enantiomers.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is carefully optimized to achieve the best resolution. nih.gov The addition of a small amount of an acid or base modifier can also be crucial for improving peak shape and separation. nih.gov

Once a suitable method is developed, the enantiomeric excess can be accurately calculated by comparing the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com This is a critical quality attribute, as the biological activity often resides in only one of the enantiomers.

For purity profiling, standard reversed-phase HPLC methods with UV detection are employed. These methods can separate the main compound from any non-enantiomeric impurities. The method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. dujps.com

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like carboxylic acids. sigmaaldrich.com However, it can be a valuable tool after a derivatization step that converts the carboxylic acid into a more volatile and thermally stable ester derivative. colostate.edu

Common derivatization reagents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. sigmaaldrich.com For instance, esterification can be achieved using diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst. colostate.edu The resulting volatile derivative can then be separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities that may be present in the sample.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of chiral molecules. soton.ac.uknih.gov This technique provides an unambiguous three-dimensional structure of the molecule as it exists in a single crystal.

To perform X-ray crystallography, a high-quality single crystal of this compound or a suitable salt derivative must be grown. nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the precise arrangement of atoms in the molecule can be determined. soton.ac.uk

The determination of the absolute configuration relies on the anomalous dispersion effect, which is the slight difference in scattering of X-rays by atoms near an absorption edge. nih.gov By carefully measuring and analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established, confirming it as the (R)-enantiomer. soton.ac.uk This technique is considered the "gold standard" for absolute configuration assignment in the pharmaceutical industry. soton.ac.uk

Table 3: Crystallographic Data Example

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a, b, c (Å), β (°) |

| Resolution | (Å) |

| R-factor | < 0.05 |

| Flack Parameter | Close to 0 |

Other Advanced Analytical Techniques for Comprehensive Structural Elucidation

In addition to the primary techniques discussed, other advanced analytical methods are employed for a comprehensive structural elucidation of this compound. ufl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H, ¹³C, and various 2D techniques (e.g., COSY, HSQC, HMBC), is essential for confirming the covalent structure of the molecule. microcombichem.com Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the spatial proximity of atoms, which can be useful in confirming the relative stereochemistry. diva-portal.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching vibrations) and the ether linkage (C-O stretching). ufl.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems like the chroman ring. ufl.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound, further confirming its identity. nih.gov

The combined application of these analytical methodologies provides a complete and unambiguous characterization of this compound, ensuring its identity, purity, and stereochemical integrity for research and development purposes. ufl.edumicrocombichem.com

Biosynthesis and Metabolic Pathways of Chroman Derivatives in Research Models

Enzymatic Transformations of Chroman-Type Compounds

The enzymatic transformation of chroman derivatives is a key area of research, particularly for the production of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. Enzymes, acting as biocatalysts, can offer high selectivity and operate under mild conditions. eurjchem.com

Lipases are a prominent class of enzymes used in the transformation of chroman structures. For instance, processes have been developed for the enzymatic resolution of chiral chromane (B1220400) compounds. These methods can be applied to separate enantiomers of chroman-2-yl carboxylic acid esters through selective hydrolysis, yielding the desired stereoisomer. google.com While this example focuses on a C-2 carboxylic acid derivative, it highlights the potential for enzymes to act on the chroman core.

The synthesis of chromone-3-carboxylic acids, which are structurally related to the target compound, has been achieved through chemical methods involving the oxidation of chromone-3-carbaldehydes. semanticscholar.orgresearchgate.net Although not an enzymatic transformation in this context, it demonstrates a viable route to the carboxylic acid functionality at the C-3 position. The enzymatic equivalent of such oxidative processes could potentially be mediated by oxidoreductases in a biological system.

Key enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT), are also critical in the transformation of chroman derivatives. nih.gov For example, the metabolism of chamaechromone (B19329), a biflavonoid containing a chromone (B188151) ring, is catalyzed by CYP1A2 for hydroxylation and by several UGT isoforms for glucuronidation. nih.gov These enzymatic reactions introduce polar moieties, facilitating the excretion of the compound.

Table 1: Examples of Enzymes in Chroman and Related Compound Transformations

| Enzyme Class | Specific Enzyme(s) | Transformation Type | Substrate Type | Reference(s) |

| Hydrolases | Lipase | Enantioselective Hydrolysis | Chroman-2-yl carboxylic acid esters | google.com |

| Oxidoreductases | Cytochrome P450 (CYP1A2) | Hydroxylation | Chamaechromone (a chromone derivative) | nih.gov |

| Transferases | UDP-glucuronosyltransferases (UGT1A3, 1A7, 1A9, 2B7) | Glucuronidation | Chamaechromone (a chromone derivative) | nih.gov |

Investigation of Metabolic Fates in Preclinical in vitro and in vivo Models

The metabolic fate of drug candidates is typically investigated using a variety of preclinical models to predict their pharmacokinetic properties in humans. These models include in vitro systems like liver microsomes and S9 fractions, as well as in vivo studies in animals. researchgate.netresearchgate.net

In vitro Models:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a primary tool for studying Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions. nih.govresearchgate.net They contain a high concentration of CYP enzymes. Studies with human liver microsomes on compounds like chamaechromone have identified key metabolic pathways such as hydroxylation and subsequent glucuronidation. nih.gov Such systems are crucial for determining metabolic stability and identifying potential drug-drug interactions. nih.gov

S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. springernature.com This allows for the study of both Phase I and Phase II (conjugation) metabolic reactions. springernature.com

Hepatocytes: Intact liver cells are also used as they provide a more complete picture of metabolic processes, including uptake and transport, in addition to Phase I and II metabolism.

For chroman-type compounds, these in vitro systems would be used to identify primary metabolites. For (R)-6-Methoxychroman-3-carboxylic acid , potential metabolic reactions could include O-demethylation of the methoxy (B1213986) group, hydroxylation on the aromatic ring, or conjugation of the carboxylic acid group (e.g., glucuronidation).

In vivo Models:

Role of Microorganisms in the Biotransformation of Chroman Structures

Microorganisms such as fungi and bacteria are known to be effective tools for the biotransformation of a wide range of organic compounds, including those with a chroman scaffold. nih.govresearchgate.net These microbial transformations can serve as models for mammalian metabolism and can also be used to synthesize novel derivatives.

Studies have shown that filamentous fungi, particularly of the Aspergillus genus, are capable of metabolizing chroman-related compounds. For instance, Aspergillus niger has been shown to transform chromanone into chromone (oxidation) and chromanol (reduction). nih.govresearchgate.net This demonstrates the ability of microbial enzymes to perform key redox reactions on the chroman core.

The biotransformation of thiochroman-4-ol (B1596091) by fungi like Mortierella isabellina and Helminthosporium sp. has been reported to yield thiochroman-4-one, showcasing the oxidative capabilities of these microorganisms. nih.gov Furthermore, marine-derived fungi have also been explored for their potential in biotransforming thiochroman (B1618051) derivatives, highlighting the diverse enzymatic machinery present in the microbial world. nih.gov

These microbial systems can be used to generate potential metabolites of This compound on a preparative scale for further biological testing. The types of reactions observed in microbial cultures, such as hydroxylation, oxidation, and reduction, often mirror the metabolic pathways observed in mammals.

Table 2: Examples of Microorganisms in the Biotransformation of Chroman-Type Compounds

| Microorganism | Substrate | Major Transformation Product(s) | Transformation Type(s) | Reference(s) |

| Aspergillus niger | Chromanone | Chromone, Chromanol | Oxidation, Reduction | nih.govresearchgate.net |

| Mortierella isabellina | Thiochroman-4-ol | Thiochroman-4-one | Oxidation | nih.gov |

| Helminthosporium sp. | Thiochroman-4-ol | Thiochroman-4-one | Oxidation | nih.gov |

| Emericellopsis maritima | Thiochroman-4-ol | Thiochroman-4-one, Thiochroman-4-ol 1-oxide | Oxidation, Sulfoxidation | nih.gov |

Q & A

What are the critical considerations for optimizing the enantioselective synthesis of (R)-6-methoxychroman-3-carboxylic acid?

Level: Basic (Synthetic Chemistry)

Methodological Answer:

Enantioselective synthesis requires careful selection of chiral catalysts or auxiliaries to favor the (R)-enantiomer. Techniques such as asymmetric hydrogenation or enzymatic resolution may be employed. Key parameters include:

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP derivatives) or enzymes (lipases, esterases) for stereochemical control .

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .

- Purification : Crystallization under controlled pH or temperature can enhance enantiopurity.

How can researchers validate the structural integrity of this compound in complex matrices?

Level: Basic (Analytical Chemistry)

Methodological Answer:

Validation involves multi-technique corroboration:

- Spectroscopic Analysis :

- Chromatographic Purity : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) to resolve enantiomers .

What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Level: Advanced (Data Analysis)

Methodological Answer:

Contradictions often arise from variability in assay conditions or target specificity. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., kinase inhibition assays for ribosomal S6 kinase (RSK) using ATP-competitive binding protocols ).

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to assess context-dependent activity .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., chroman-3-carboxylic acid derivatives) to identify trends in structure-activity relationships (SAR) .

How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Level: Advanced (Computational Chemistry)

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding poses with RSK or other kinases. Focus on interactions between the carboxylic acid group and catalytic lysine residues .

- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to evaluate binding free energy (MM-PBSA/GBSA methods) .

- Pharmacophore Modeling : Identify critical moieties (e.g., methoxy group for hydrophobic interactions) to prioritize synthetic targets .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Level: Basic (Experimental Design)

Methodological Answer:

- Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination .

- Compound Stability : Pre-test solubility in assay buffers (e.g., PBS pH 7.4) and monitor degradation via LC-MS over 24–48 hours .

- Positive Controls : Include known RSK inhibitors (e.g., BI-D1870) to validate assay performance .

How should researchers address discrepancies in spectral data during compound characterization?

Level: Basic (Analytical Troubleshooting)

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with synthetic intermediates (e.g., chroman-3-carboxylic acid precursors) to identify impurities .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion ([M-H]⁻ at m/z 221.0453 for C₁₁H₁₀O₅) and rule out adducts .

- X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining a crystal structure .

What mechanistic studies are essential to elucidate the role of this compound in modulating kinase activity?

Level: Advanced (Mechanistic Biology)

Methodological Answer:

- Kinase Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

- Western Blotting : Quantify phosphorylation of RSK substrates (e.g., S6 ribosomal protein) in treated vs. untreated cells .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and purified RSK kinase domain .

How can researchers mitigate batch-to-batch variability in synthetic yields of this compound?

Level: Basic (Process Chemistry)

Methodological Answer:

- DOE Optimization : Apply Design of Experiments (DOE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .

- Purification Protocols : Standardize recrystallization solvents (e.g., ethanol/water mixtures) and drying conditions (vacuum, 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.